Product packaging for Milbemycin A4 oxime(Cat. No.:CAS No. 93074-04-5)

Milbemycin A4 oxime

Cat. No.: B023078
CAS No.: 93074-04-5
M. Wt: 555.7 g/mol
InChI Key: YCAZFHUABUMOIM-OWOPNLEVSA-N
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Description

Historical Perspectives on Milbemycin Discovery and Derivatization

The discovery of milbemycins dates back to 1967 when researchers at Hokkai Sankyo found that metabolites from the fermentation of an actinomycete, later identified as Streptomyces hygroscopicus subsp. aureolacrimosus, exhibited potent acaricidal activity against plant mites and their eggs. cabidigitallibrary.org This mixture of structurally related compounds was initially referred to as metabolite B-41. cabidigitallibrary.org By 1972, the structure of one of these metabolites was elucidated through techniques including X-ray crystallographic analysis, mass spectrometry, and NMR spectroscopy, and the name "milbemycin" was coined. cabidigitallibrary.org

Milbemycins are 16-membered macrocyclic lactones. cabidigitallibrary.orgresearchgate.net Unlike the avermectins, which were discovered later, milbemycins lack a substitution at the C-13 position. cabidigitallibrary.org The major metabolites produced during natural fermentation include milbemycin A4, milbemycin A3, and milbemycin D, which differ based on the substituent at the C-25 position. cabidigitallibrary.org

Following the initial discovery, a chemical synthesis program was initiated to enhance the potency and characteristics of the natural milbemycins, such as milbemycin A3, A4, and D. cabidigitallibrary.org Modifications at the C-5 hydroxyl group proved particularly promising in terms of antiparasitic activity. cabidigitallibrary.org This derivatization led to the synthesis of various compounds, including the 5-keto-5-oxime derivatives of milbemycins. nih.gov

Academic Significance of Milbemycin A4 Oxime within Macrocyclic Lactones

This compound holds academic significance as a key member of the macrocyclic lactone family, a class of compounds known for their potent biological activities, particularly against invertebrates. researchgate.netmeritresearchjournals.org Macrocyclic lactones are broadly classified into two groups: avermectins and milbemycins. researchgate.nethuveta.hu this compound is a semi-synthetic analog derived from milbemycin A4. bioaustralis.comresearchgate.net

The study of this compound contributes to the understanding of structure-activity relationships within macrocyclic lactones. Its mechanism of action, involving the opening of glutamate-sensitive chloride channels in invertebrate neurons and myocytes, is a key area of research, providing insights into neurobiological targets in parasites. bioaustralis.comchemicalbook.comoup.comwikipedia.org

Furthermore, research into this compound and its related compounds explores potential applications beyond traditional antiparasitic uses. Studies have investigated its effects on drug efflux pumps in fungi, suggesting a potential role in overcoming antifungal resistance. oup.comcaymanchem.com This highlights the broader academic interest in the diverse biological properties of milbemycin derivatives.

This compound as a Semisynthetic Macrolide

This compound is classified as a semisynthetic macrolide. chemicalbook.comchemicalbook.com It is prepared through the chemical modification of the naturally occurring milbemycin A4. bioaustralis.comchemicalbook.com Specifically, it is synthesized by the oxidation and oximation of milbemycin A4. bioaustralis.comchemicalbook.comsmolecule.com This process involves converting the 5-oxo group of 5-ketomilbemycin A4 to its corresponding oxime derivative. nih.gov

Milbemycin oxime, the commercial product, is typically a mixture containing this compound as the major component (approximately 70%) and milbemycin A3 oxime as the minor component (approximately 30%). bioaustralis.comchemicalbook.comchromatographyonline.com This semisynthetic approach allows for the generation of compounds with potentially improved or altered biological profiles compared to the parent natural products.

The synthesis of this compound from the fermentation product milbemycin A4 exemplifies the process of creating semisynthetic derivatives to optimize activity and other characteristics. cabidigitallibrary.orgsmolecule.com

Overview of Research Trajectories for this compound

Research trajectories for this compound encompass various areas, primarily focused on its chemical properties, synthesis, and biological activities.

Detailed research findings include studies on its synthesis and the synthesis of related derivatives. For instance, the synthesis of 5-keto-5-oxime derivatives of milbemycins, including this compound, has been reported, detailing the selective oximation at the alpha,beta-conjugated carbonyl function of 5-ketomilbemycins. nih.gov

Studies have also investigated the pharmacokinetic profiles of milbemycin oxime, which contains this compound, in various animal species. cabidigitallibrary.orgchromatographyonline.com Research has explored its absorption, distribution, metabolism, and excretion. cabidigitallibrary.org For example, studies in rats with radiolabelled milbemycin A3/A4 showed that radioactivity is primarily excreted in the feces, with some in the urine, and the main path of excretion is via the bile. cabidigitallibrary.org

Furthermore, research delves into the mechanism of action of this compound, confirming its role in opening glutamate-sensitive chloride channels in invertebrates. bioaustralis.comchemicalbook.comoup.comwikipedia.org This fundamental research is crucial for understanding its efficacy against various parasites.

Emerging research trajectories explore novel applications, such as the potential of milbemycin oxime to block drug efflux in fungi, which could be significant in combating antifungal resistance. oup.comcaymanchem.com This indicates a broadening scope of research interest beyond its established antiparasitic uses.

Research also includes the development and validation of analytical methods for the determination of milbemycin oxime in biological matrices, such as plasma, using techniques like high-performance liquid chromatography (HPLC). chromatographyonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H45NO7 B023078 Milbemycin A4 oxime CAS No. 93074-04-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93074-04-5

Molecular Formula

C32H45NO7

Molecular Weight

555.7 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28?/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1

InChI Key

YCAZFHUABUMOIM-OWOPNLEVSA-N

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=NO)C)C(=O)O3)O)C)\C)C

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C

Appearance

White solid

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Milbemycin A4 Oxime

Biosynthetic Pathways and Precursors of Milbemycins

The core structure of milbemycins is produced through polyketide synthesis by various soil-dwelling bacteria of the genus Streptomyces. The biosynthetic pathway is a complex process involving a large set of enzymes encoded by a dedicated gene cluster.

Streptomyces hygroscopicus Fermentation and Milbemycin Production

Streptomyces hygroscopicus is a well-known producer of milbemycins. The production of these compounds is achieved through submerged fermentation under controlled conditions. The optimization of the fermentation medium is crucial for enhancing the yield of milbemycins. Key components of the fermentation medium and their roles have been identified through various studies. For instance, the substitution of glucose with fructose and the selection of an appropriate starch type can increase the total milbemycin titer. Furthermore, the carbon-to-nitrogen ratio in the medium governs the pattern of individual milbemycin components produced.

New strains of S. hygroscopicus have been developed through mutagenesis to improve the yield of specific milbemycin analogs. For example, Streptomyces hygroscopicus HS7523, a mutant strain, has been shown to produce a high titer of milbemycin A3. The fermentation is typically carried out at a controlled temperature of around 22°C. google.com From various strains of Streptomyces hygroscopicus subsp. aureolacrimosus, a number of new milbemycins have been isolated and characterized, highlighting the metabolic diversity within this species. nih.govresearchgate.net

Table 1: Factors Influencing Milbemycin Production in Streptomyces Fermentation

FactorObservationReference
Carbon Source Substitution of glucose with fructose and selection of appropriate starch can increase milbemycin titer.
Carbon:Nitrogen Ratio Governs the pattern of individual milbemycin components produced.
Medium Components Yeast extract, soybean flour, KH2PO4, FeSO4, and CaCO3 have significant effects on production. academicjournals.orgresearchgate.net
Temperature Fermentation is effectively carried out at controlled temperatures, for instance, 22°C for specific mutant strains. google.com
Strain Improvement Mutagenesis and screening of strains like S. hygroscopicus HS7523 can lead to higher yields of specific milbemycins. google.com

Role of Streptomyces bingchenggensis in Milbemycin Biosynthesis

Streptomyces bingchenggensis is another significant industrial producer of milbemycins, particularly milbemycins A3 and A4. The complete genome sequencing of this bacterium has provided valuable insights into the genetic basis of milbemycin biosynthesis. nih.govresearchgate.net The milbemycin biosynthetic gene cluster in S. bingchenggensis contains the necessary polyketide synthase (PKS) genes (milA1, milA2, milA3, milA4) and genes for post-PKS modifications.

Genetic engineering of S. bingchenggensis has been a successful strategy to enhance the production of desired milbemycins and eliminate byproducts. nih.gov For example, the deletion of the milD gene, which encodes a C5-O-methyltransferase, prevents the conversion of milbemycins A3/A4 to their methylated forms, thereby increasing the yield of the target compounds. nih.gov Further genetic modifications, such as the disruption of the nanchangmycin (B609417) biosynthetic pathway, have led to mutant strains that predominantly produce milbemycins A3/A4. nih.govgoogle.com Engineering of post-modification enzymes, such as cytochromes P450, has also been shown to improve the titer of milbemycin A3/A4. nih.gov

Table 2: Key Genes in the Streptomyces bingchenggensis Milbemycin Biosynthetic Gene Cluster

Gene(s)FunctionImpact of Genetic ModificationReference
milA1, milA2, milA3, milA4 Polyketide Synthases (PKSs) for milbemycin backbone synthesis.Essential for the production of the milbemycin core structure. researchgate.net
milD C5-O-methyltransferase.Deletion eliminates C5-O-methylated byproducts and increases milbemycin A3/A4 yield. nih.gov
nanLD Loading module of polyketide synthase for nanchangmycin biosynthesis.Disruption abolishes the production of the byproduct nanchangmycin. nih.gov
cyp41 Cytochrome P450 involved in milbemycin α9/α10 biosynthesis.Deletion eliminates milbemycin α9/α10 byproducts and increases milbemycin A3/A4 titer. nih.gov
milE Cytochrome P450 responsible for furan ring generation.Overexpression reduces the production of β-family milbemycins and increases milbemycin A3/A4 titer. nih.gov

Semisynthesis Routes to Milbemycin A4 Oxime

This compound is a semisynthetic product derived from Milbemycin A4, which is obtained through fermentation. uniscience.co.kr The chemical conversion involves a two-step process of oxidation followed by oximation.

Oxidation and Oximation of Milbemycin A4

The semisynthesis of this compound begins with the oxidation of Milbemycin A4 to its corresponding ketone, 5-oxomilbemycin A4. This is followed by a reaction with a hydroxylamine salt to form the oxime at the C5 position. uniscience.co.krgoogle.com

Ketonization of Milbemycins A3/A4 to 5-Oxomilbemycins

The conversion of the C5 hydroxyl group of milbemycins A3 and A4 to a ketone is a critical step. Various oxidizing agents can be employed for this transformation. One patented method utilizes a hypochlorite or chlorite as the oxidizer in the presence of a piperidine nitrogen oxygen free radical catalyst and a halide promoter. This reaction is typically conducted in a dichloromethane solvent at a low temperature (-5 to 15°C) to yield the intermediate, milbemycin ketone. google.com

Selective Oximation at Alpha,Beta-Conjugated Carbonyl Functions

The final step in the synthesis is the oximation of the 5-keto group. This reaction is generally carried out by treating the milbemycin ketone with hydroxylamine hydrochloride in a suitable solvent system, such as a mixture of methanol (B129727) and 1,4-dioxane, at a temperature range of 25-35°C. google.com The carbonyl at the C5 position is part of an α,β-unsaturated system. The reaction with hydroxylamine proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the oxime. This reaction is analogous to the formation of imines from aldehydes and ketones. The nucleophilicity of the nitrogen in hydroxylamine is enhanced by the adjacent oxygen atom.

Table 3: Reaction Conditions for the Semisynthesis of Milbemycin Oxime

StepReagents and ConditionsProductReference
Oxidation (Ketonization) Oxidizer: Hypochlorite or chlorite (e.g., sodium hypochlorite). Catalyst: Piperidine nitrogen oxygen free radical. Promoter: Halide. Solvent: Dichloromethane. Temperature: -5 to 15°C. Time: 0.5-4 hours.Milbemycin ketone (5-Oxomilbemycins A3/A4) google.com
Oximation Oximation Agent: Hydroxylamine hydrochloride. Solvent: Methanol and 1,4-dioxane. Temperature: 25-35°C. Time: 10-16 hours.Milbemycin oxime google.com

Novel Milbemycin Analogues and Derivatives

The synthesis of 5-keto-5-oxime derivatives of milbemycins represents a crucial step in the generation of milbemycin oxime analogues. This transformation typically involves a two-step process starting from the parent milbemycin, such as milbemycin A4. The first step is the oxidation of the 5-hydroxyl group to a ketone, followed by oximation. tandfonline.combioaustralis.com

A general procedure for the synthesis of 5-ketomilbemycin A4 5-oxime begins with the oxidation of milbemycin A4 to yield 5-ketomilbemycin A4. tandfonline.com Subsequently, the 5-keto intermediate is reacted with hydroxylamine hydrochloride in a suitable solvent system, such as a mixture of methanol and dioxane, to afford the desired 5-keto-5-oxime derivative. tandfonline.com The reaction is typically stirred at room temperature for several hours. tandfonline.com Purification of the product is often achieved through silica gel column chromatography. tandfonline.com

An alternative method for oximation involves the use of free hydroxylamine, prepared from hydroxylamine hydrochloride and a base like sodium acetate, which can influence the yield of the desired oxime. tandfonline.com

Table 1: Synthesis of 5-Ketomilbemycin D 5-oxime (7) tandfonline.com

Step Reagents and Conditions Product Yield (%)
Oximation NH₂OH·HCl, water, methanol, dioxane, room temperature, 6 hr 5-Ketomilbemycin D 5-oxime (7) 85.0

It has been observed that the hydroxyimino group at the 5-position can act as a bioisostere of the hydroxyl function, in some cases potentiating the biological activity of the molecule. tandfonline.com

Further derivatization of the 5-keto-5-oxime moiety has been explored to generate a variety of analogues with potentially improved characteristics. These modifications include the synthesis of 5-O-acetyloximes, 5-O-ethoxycarbonyloxime, and carbamoyloxime analogues. tandfonline.com

The 5-hydroxyimino group of 5-ketomilbemycin oximes can be readily acylated or otherwise modified. For instance, 5-O-acetyloximes can be synthesized by treating the corresponding 5-keto-5-oxime with an acetylating agent. tandfonline.com Similarly, the reaction with ethyl chloroformate can yield the 5-O-ethoxycarbonyloxime derivative. tandfonline.com

The synthesis of carbamoyloxime analogues involves the reaction of the 5-keto-5-oxime with isocyanates. For example, 5-O-methylcarbamoyloxime and 5-O-dimethylcarbamoyloxime derivatives have been successfully synthesized. tandfonline.com These derivatizations have been shown to produce compounds with high biological efficacy. tandfonline.com

Modifications at the 4'- and 13-positions of the milbemycin scaffold have been a key area of research to explore structure-activity relationships. nih.gov A variety of novel milbemycin analogues containing different alkyl and aryl groups at these positions have been designed and synthesized. nih.gov

For instance, two series of novel milbemycin analogues have been synthesized with substitutions at the 4'- and 13-positions. nih.gov These synthetic schemes have led to the creation of compounds with a range of insecticidal activities. nih.gov Some of the most potent substituents identified include 2,2-dimethylbutanoyl, phenylacetyl, and (Z)-1-(methoxyimino)-1-phenylacetyl groups. nih.gov

The synthesis of 13-substituted derivatives often involves the preparation of a 13-iodomilbemycin intermediate, which can then be reacted with various alcohols to introduce alkyloxy groups at the C-13 position. nih.gov This approach has been used to prepare a series of 13-alkoxymilbemycin A4 and A3 analogues. nih.gov Notably, 13β-phenethyloxy derivatives, particularly those with N-substituted 4-aminophenethyloxy groups, have demonstrated excellent anthelmintic activity. nih.gov

The C-26 position of milbemycin A4 has also been a target for chemical modification to develop novel derivatives. A series of 26-substituted milbemycin A4 derivatives have been synthesized, starting from 5-O-t-butyldimethylsilyl-26-hydroxymilbemycin A4. nih.govdoi.org This starting material is prepared by the selenium dioxide oxidation of 5-O-t-butyldimethylsilyl-milbemycin A4. nih.govdoi.org The resulting 26-hydroxy group can then be further functionalized to introduce a variety of substituents. nih.govdoi.org

Additionally, other C-27 substituted milbemycin derivatives have been explored. Chemical methods have been developed to synthesize 27-oxomilbemycins and 27-hydroxymilbemycins from milbemycins A3 and A4. nih.gov Furthermore, novel 27-alkoxymilbemycin derivatives have also been synthesized from the same precursors. nih.gov

In addition to chemical synthesis, genetic engineering of milbemycin-producing microorganisms offers a promising avenue for the generation of novel analogues. Genetically engineered strains of Streptomyces have been developed to produce new 5-oxomilbemycins. acgpubs.org

For example, a genetically engineered strain, Streptomyces bingchenggensis BCJ60, has been shown to produce two new 5-oxomilbemycins: 27-aldehyde-5-oxo milbemycin β12 and 2-hydroxymilbemycin K. acgpubs.org The isolation and structural elucidation of these novel compounds expand the diversity of the milbemycin family of macrolides. This bio-synthetic approach provides an alternative to multi-step chemical syntheses for producing valuable intermediates like 5-oxomilbemycins, which are precursors to milbemycin oxime. researchgate.net

Molecular and Cellular Mechanisms of Action

Ligand-Gated Chloride Channel Modulation

Milbemycin A4 oxime exerts its effects on invertebrates by modulating ligand-gated chloride channels, crucial components of their nervous and neuromuscular systems.

Interaction with Glutamate-Gated Chloride Channels in Invertebrates

A primary mechanism of action for this compound in invertebrates involves the activation of glutamate-gated chloride channels (GluCls) nih.govdefra.gov.ukvekocare.comtoku-e.comwikipedia.orgchemicalbook.comresearchgate.net. These channels are specific to invertebrates and are not found in mammals, contributing to the selective toxicity of the compound . Binding of this compound to these channels leads to an increase in their permeability to chloride ions (Cl⁻) vethical.comvethical.comnih.govdefra.gov.ukvekocare.comtoku-e.comchemicalbook.comchemicalbook.comelanco.comeuropa.eueuropa.euchemicalbook.comresearchgate.net.

Role of Gamma-Aminobutyric Acid (GABA) Agonism in Neural Transmission

This compound also functions as a gamma-aminobutyric acid (GABA) agonist in the nerve cells of nematodes and muscle cells of arthropods vethical.comvethical.comnih.govontosight.aichemicalbook.comelanco.comeuropa.euchemicalbook.com. This agonistic activity leads to an increased release of the inhibitory neurotransmitter GABA from nerve synaptic precursors . While milbemycin oxime interacts with GABA receptors, its binding site is distinct from other insecticides targeting GABA-gated chloride channels europa.eu.

Effects on Neuronal Membrane Permeability and Hyperpolarization

The increased influx of chloride ions resulting from the activation of glutamate-gated chloride channels and potentiation of GABA activity leads to an enhanced permeability of the neuronal membrane to Cl⁻ vethical.comvethical.comnih.govdefra.gov.ukvekocare.comchemicalbook.comelanco.comeuropa.eueuropa.euchemicalbook.comresearchgate.net. This influx of negatively charged chloride ions causes hyperpolarization of the resting membrane potential of neurons defra.gov.ukvekocare.comtoku-e.comwikipedia.orgresearchgate.neteuropa.euresearchgate.net. Hyperpolarization makes the neuron less excitable and inhibits the generation of action potentials.

Disruption of Nerve Signal Transmission in Target Organisms

The hyperpolarization of neuronal membranes effectively prevents the transmission of nerve signals in target invertebrates vethical.comvethical.comnih.govchemicalbook.comelanco.comeuropa.euchemicalbook.com. This disruption of neurological communication inhibits the parasite's nervous system and ultimately leads to neuro-paralysis chemicalbook.comelanco.com. The loss of nerve signal transmission causes the muscle cells to lose their ability to contract, resulting in paralysis and eventual death of the parasite vethical.comvethical.comdefra.gov.ukvekocare.comtoku-e.comresearchgate.netchemicalbook.comelanco.comeuropa.euchemicalbook.com.

Mechanisms of Antifungal Activity

In addition to its antiparasitic effects, this compound has demonstrated antifungal activity, particularly against pathogenic yeasts like Candida glabrata and Candida albicans toku-e.comoup.comnih.govresearchgate.netnih.gov.

Inhibition of ATP-Binding Cassette (ABC) Transporters

A key mechanism underlying the antifungal activity of this compound is the inhibition of ATP-Binding Cassette (ABC) transporters in fungi toku-e.comoup.comnih.govresearchgate.netnih.gov. These transporters, such as CgCDR1 and PDH1 in Candida glabrata and Cdr1 in Candida albicans, are involved in the efflux of antifungal drugs, including azoles, contributing to drug resistance oup.comnih.govresearchgate.netnih.govnih.gov. This compound has been shown to block the efflux of azoles and rhodamine 6G mediated by these transporters nih.govnih.gov. This inhibition can enhance the susceptibility of resistant fungal isolates to azole drugs oup.comnih.govresearchgate.netnih.gov. Studies suggest that this compound may interact directly with drug-binding sites on these transporters, hindering substrate entry and export nih.govnih.govnih.gov. While this compound can inhibit the function of these transporters, it has also been observed to increase the transcription of genes encoding them, such as CgCDR1 nih.govnih.gov. The selective effect of this compound is dependent on the specific transporter and the substrate being effluxed; for instance, its effect did not extend to oligomycin (B223565) efflux mediated by the ABC transporter YOR1 nih.govnih.gov.

Here is a summary of the effects of this compound on specific ABC transporters:

Fungal SpeciesABC TransporterEffect of this compoundReference
Candida glabrataCgCDR1Inhibition of efflux, Increased transcription nih.govnih.gov
Candida glabrataPDH1Inhibition of efflux nih.govnih.gov
Candida glabrataYOR1No effect on oligomycin efflux nih.govnih.gov
Candida glabrataCgSNQ2Increased susceptibility to 4NQO (suggests transporter target) nih.gov
Candida albicansCdr1Inhibition of efflux, Potentiation of azole activity oup.comresearchgate.netnih.gov

Milbemycin oxime also exhibits intrinsic fungicidal activity at higher concentrations, potentially related to the formation of reactive oxygen species (ROS) toku-e.comresearchgate.net.

Specific Interaction with Cdr1 and PDH1 Efflux Pumps

A significant mechanism of action for this compound in fungal species involves its interaction with ATP-binding cassette (ABC) transporters, which are major contributors to antifungal drug efflux and resistance nih.govnih.gov. Studies have specifically identified the CgCDR1 and PDH1 (also referred to as Cdr2) efflux pumps in Candida glabrata as key targets nih.govplos.org.

This compound has been shown to block the efflux of azole antifungals and the fluorescent substrate rhodamine 6G (R6G) by these transporters in C. glabrata nih.gov. This inhibitory effect on efflux is not universal to all transporters; for instance, the effect of this compound did not extend to oligomycin, which is transported by the ABC transporter YOR1, or to benomyl, transported by the Major Facilitator Superfamily transporter CgFLR1 nih.govnih.gov. This specificity suggests that this compound may interact directly with specific drug-binding sites on the CgCDR1 and PDH1 transporters nih.gov.

Research in Candida auris has also demonstrated that milbemycin oxime potentiates the effect of fluconazole (B54011) by inhibiting ABC transporters like Cdr1 researchgate.netoup.com. The highest synergistic effect with fluconazole was observed in a C. auris strain overexpressing CDR1, while the interaction was indifferent in a strain lacking CDR1, further supporting the role of Cdr1 as a primary target researchgate.netnih.gov.

Potentiation of Azole Antifungals via Efflux Inhibition

The ability of this compound to inhibit fungal efflux pumps, particularly Cdr1 and PDH1, leads to a crucial consequence: the potentiation of azole antifungal agents nih.govnih.govresearchgate.net. Azole resistance in various Candida species, including C. glabrata and C. auris, is frequently mediated by the overexpression of these efflux transporters, which pump the azole drugs out of the fungal cell, reducing their intracellular concentration and effectiveness nih.govnih.govplos.orgresearchgate.net.

By blocking the activity of these pumps, this compound increases the intracellular accumulation of azoles, thereby restoring or enhancing their antifungal activity against resistant strains nih.govnih.gov. Studies in C. glabrata clinical isolates have shown that this compound can decrease susceptibility to fluconazole and voriconazole (B182144), with a four-fold reduction in the minimum inhibitory concentration (MIC) of both azoles in the presence of this compound nih.govnih.gov. This potentiation effect was found to be in direct proportion to the level of fluconazole resistance in the isolates studied nih.gov.

In C. auris, synergistic interactions between milbemycin oxime and fluconazole have been observed, even in isolates with Cdr1-independent mechanisms of azole resistance, although the highest synergism was linked to CDR1 overexpression researchgate.netnih.gov.

The following table summarizes the effect of this compound on azole MICs in C. glabrata clinical isolates:

Azole AntifungalAverage MIC (µg/ml) Without this compoundAverage MIC (µg/ml) With this compound (2.5 µg/ml)Fold Reduction in MIC
Fluconazole80.516
Voriconazole--~4 nih.gov

Note: Data for average MIC without this compound for voriconazole was not explicitly available in the provided snippets, but a four-fold reduction in MIC was reported nih.gov. The fluconazole data is based on a study using milbemycin α9, a related compound, but the principle of efflux inhibition leading to MIC reduction is consistent with findings for this compound nih.gov.

Investigation of Reactive Oxygen Species (ROS) Formation in Antifungal Action

Beyond efflux pump inhibition, research suggests that milbemycin oxime derivatives may also exert antifungal activity through the induction of reactive oxygen species (ROS) formation toku-e.comnih.govplos.orgresearchgate.net. While milbemycin oxime can display some antifungal activity on its own at relatively high concentrations, this effect is thought to be potentially mediated by ROS generation researchgate.net.

Studies in C. glabrata and C. albicans have indicated that the intrinsic fungicidal activity observed with milbemycin oxime derivatives above certain concentrations (e.g., 3.2 µg/ml) could be related to ROS formation nih.govscience.gov. This suggests a mechanism of antifungal action that is distinct from, or perhaps complementary to, the inhibition of drug efflux pumps nih.gov.

Transcriptional Regulation of Drug Transporters

The impact of this compound on fungal drug transporters also extends to the transcriptional level, although the observed effects can be complex. In C. glabrata, this compound did not suppress the transcription of CgCDR1, the major azole transporter gene, or CgPDR1, the primary transcriptional activator of CgCDR1 nih.govnih.gov. Surprisingly, one study reported that this compound increased CgCDR1 expression 126-fold nih.govnih.gov. This finding suggests a complex interplay between this compound and the regulatory mechanisms controlling efflux pump expression, where the immediate inhibitory effect on pump activity appears to be dominant over the observed transcriptional upregulation in terms of restoring azole susceptibility nih.gov.

Transcriptional analysis in C. glabrata and C. albicans exposed to milbemycin A3 oxime (a closely related derivative) highlighted a core set of commonly regulated genes involved in stress responses, including those related to oxidoreductive processes, protein ubiquitination, and vesicle trafficking, as well as mitogen-activated protein kinases nih.govscience.gov. This suggests that milbemycin oxime derivatives can trigger broader cellular responses beyond their direct interaction with efflux pumps nih.govscience.gov.

Structure Activity Relationship Sar Studies of Milbemycin A4 Oxime and Analogues

Comparative Analysis of Milbemycin and Avermectin (B7782182) Structures

Milbemycins and avermectins are two classes of 16-membered macrocyclic lactones with similar structures and biological activities. frontiersin.orgnih.govymaws.comresearchgate.net Both are produced by Streptomyces species. wikipedia.orgnih.govresearchgate.net The fundamental difference lies at the C-13 position of the macrolide ring. nih.govymaws.combiorxiv.orgcabidigitallibrary.orggoogle.com Avermectins possess a bisoleandrosyl disaccharide substituent at C-13, while milbemycins are unsubstituted at this position. nih.govymaws.comcabidigitallibrary.orggoogle.com This structural difference contributes to variations in their pharmacokinetic profiles and potentially their interactions with target receptors or efflux pumps. nih.govymaws.com Studies have shown that removing the 13-α-hydroxy group in avermectin aglycones, making them more milbemycin-like, can restore potent anthelmintic activity. ymaws.com

Impact of C-5 Position Modifications on Biological Activity

Modifications at the C-5 position of milbemycins have shown significant effects on antiparasitic activity. The introduction of a hydroxyimino function (oxime) at the C-5 position, as seen in milbemycin A4 oxime, has been found to not only act as a bioisostere of the hydroxyl function but also to potentiate activity against microfilariae. tandfonline.comnih.gov Specifically, 5-keto-5-oxime derivatives of milbemycins, including this compound, have demonstrated high efficacy in controlling microfilariae, often superior to their parent 5-hydroxyl milbemycins. tandfonline.comnih.gov Other modifications at C-5, such as amido, oxo, and hydrazone derivatives, showed only marginal activity in antiparasitic screens, highlighting the importance of the oxime function at this position for enhanced efficacy against Dirofilaria immitis microfilariae. cabidigitallibrary.org

Compound ClassC-5 ModificationActivity Against D. immitis Microfilariae
Parent 5-hydroxyl MilbemycinsHydroxylHigh (Milbemycin D, A4) tandfonline.comnih.gov
5-KetomilbemycinsKetoModerate (Milbemycin A4) tandfonline.com
5-Keto-5-oxime DerivativesHydroxyiminoQuite High, More Potent than Parents tandfonline.comnih.gov
5-O-acyl oximesO-acyl oximeHigh tandfonline.comnih.gov
5-amido derivativesAmidoMarginally active cabidigitallibrary.org
5-oxo derivativesOxoMarginally active cabidigitallibrary.org
5-hydrazone derivativesHydrazoneMarginally active cabidigitallibrary.org

Influence of Alkyl and Aryl Substitutions at 4'- and 13-Positions

While milbemycins are generally unsubstituted at the C-13 position, unlike avermectins nih.govymaws.comcabidigitallibrary.orggoogle.com, modifications at this position and the 4'-position have been explored in the broader context of macrocyclic lactone research. Dimeric avermectin and milbemycin derivatives have been synthesized where the 13-, 4'-, or 4''-positions of two monomeric units are joined via a chemical linker. google.comgoogle.com These studies suggest that modifications at these positions can influence the biological activity of the resulting compounds. Additionally, regio- and stereoselective synthesis of 13β-substituted milbemycins, including 13β-alkyl milbemycins, has been investigated, indicating that the introduction of substituents at C-13 is chemically feasible and can lead to novel active compounds. acs.org The nature of alkyl substituents at the C-25 position also varies among milbemycins and avermectins and can influence their properties. ymaws.comresearchgate.net

Structure-Activity Relationships of 26-Substituted Derivatives

Research into milbemycin analogues has also involved modifications at the C-26 position. While specific detailed SAR data solely focused on C-26 substitutions of this compound are not extensively highlighted in the provided search results, the general exploration of milbemycin derivatives includes variations at this position. For instance, Milbemycin B has a specific substitution at C-26, which is ((2-methyl-1-oxo-2-butenyl)oxy). ontosight.ai The synthesis of new series of milbemycin macrolides with endectocidal, insecticidal, and acaricidal activity has involved synthetic modification and evaluation of biological activity, which would inherently include examining the impact of substituents at various positions, potentially including C-26. acs.org Further detailed studies would be required to fully elucidate the specific SAR at the C-26 position for this compound derivatives.

Correlation of Structural Elements with Efflux Pump Inhibition Capacity

Milbemycins, including milbemycin oxime, have been shown to act as inhibitors of efflux pumps, particularly ABC transporters like Cdr1 in Candida glabrata. researchgate.netcaymanchem.com This efflux pump inhibition contributes to their synergistic effect with antifungal agents like fluconazole (B54011), reversing azole resistance. researchgate.netcaymanchem.com Studies have demonstrated that this compound blocks the efflux of fluconazole from C. glabrata isolates that express efflux pumps but not from strains lacking these pumps. caymanchem.com This indicates a direct interaction with the efflux pump mechanism. The structural elements of milbemycin oxime responsible for this efflux pump inhibition are linked to its macrocyclic lactone structure. While specific detailed SAR studies focusing solely on the structural features of this compound that dictate efflux pump inhibition capacity were not explicitly detailed for various modifications in the search results, the compound's ability to inhibit P-glycoprotein (P-gp), another ABC transporter, has also been noted in the context of reversing multidrug resistance in cancer cells. nih.govresearchgate.netvin.com This suggests that the core milbemycin structure, with the oxime modification at C-5, possesses features that allow it to interact with and inhibit these transporter proteins. researchgate.netcaymanchem.comresearchgate.net High-throughput screening and SAR studies are considered effective approaches to identify new efflux pump inhibitors. mdpi.com

Advanced Analytical Methodologies for Milbemycin A4 Oxime Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for separating Milbemycin A4 oxime from related substances and for its subsequent quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) for Homologue Resolution

Milbemycin oxime is a mixture primarily composed of milbemycin A3 oxime and this compound, typically in an approximate ratio of 20:80. europa.eu HPLC is essential for resolving these closely related homologues. Reversed-phase HPLC methods, often employing gradient elution, are commonly used to achieve adequate separation of milbemycin oxime factors A3 and A4, as well as related substances. europa.eu

Reversed-Phase HPLC with UV Detection for Milbemycin Oxime Components

Reversed-phase HPLC coupled with UV detection is a widely applied technique for the analysis of milbemycin oxime components. The method involves using a C18 stationary phase and a mobile phase often consisting of mixtures of water, acetonitrile (B52724), and methanol (B129727), sometimes with the addition of an acid like phosphoric acid. researchgate.netirjmets.combsb-muenchen.de UV detection is typically performed at wavelengths around 240-245 nm, where milbemycin oxime exhibits absorbance maxima. researchgate.netirjmets.combsb-muenchen.de This approach allows for the determination of the content of milbemycin oxime factors A3 and A4. europa.eu

Stability-Indicating HPLC Method Development and Validation

Developing stability-indicating HPLC methods is crucial for monitoring the purity of Milbemycin oxime and quantifying its degradation products. Such methods must effectively separate the active compound from process-related impurities and potential degradation products generated under various stress conditions (e.g., acid, base, oxidation, heat, light) as per regulatory guidelines like ICH. researchgate.netbsb-muenchen.dedigitellinc.com Validation of these methods ensures their specificity, linearity, accuracy, precision, and robustness. irjmets.com A validated stability-indicating reversed-phase HPLC method for milbemycin oxime has been developed and validated according to VICH and ICH guidelines, demonstrating adequate separation of impurities and degradation products. researchgate.netbsb-muenchen.dedigitellinc.com

An example of a stability-indicating reversed-phase HPLC method for milbemycin oxime and related compounds utilized a Supelco Ascentis Express C18 column (100 mm × 3.0 mm, 2.7 µm) with isocratic elution at 50 °C. researchgate.netbsb-muenchen.de The mobile phase consisted of 30% v/v of 0.05% phosphoric acid in water and 70% v/v of a methanol and acetonitrile mixture (6:4, v/v). researchgate.netbsb-muenchen.de UV detection was performed at 244 nm. researchgate.netbsb-muenchen.de

HPLC-Mass Spectrometry (HPLC-MS) for Quantitative Determination in Biological Matrices

HPLC-Mass Spectrometry (HPLC-MS) is a powerful technique for the quantitative determination of Milbemycin oxime in complex biological matrices such as plasma. This method offers high sensitivity and specificity, which are essential for pharmacokinetic studies. An HPLC-MS method has been developed and validated for the quantitative determination of milbemycin oxime in dog plasma. oup.comresearchgate.netnih.gov Sample preparation often involves extraction techniques like solid-phase extraction (SPE) and protein precipitation to clean up the matrix before LC-MS analysis. oup.comresearchgate.netnih.gov

In one reported HPLC-MS method for milbemycin oxime in dog plasma, chromatographic separation was achieved on a Waters C18 column (3.5 µm, 3 × 100 mm) with a C18 guard column. oup.comnih.gov The mobile phase was an 85:15 (v/v) mixture of acetonitrile and 5 mM ammonium (B1175870) acetate. oup.comnih.gov The method demonstrated linearity over a concentration range of 2.0–500 ng/mL with a limit of quantitation of 2.0 ng/mL. oup.comnih.gov Mass spectrometry in positive ion mode was used for detection, with monitoring ions selected for this compound at m/z 558.85 and 570.85. oup.com

Spectroscopic and Spectrometric Characterization of Derivatives

Spectroscopic and spectrometric techniques are vital for the structural elucidation and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed chemical structure of this compound and related compounds. Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) provide comprehensive information about the connectivity of atoms and the spatial arrangement of the molecule. researchgate.netresearchgate.net Analysis of 1H and 13C NMR spectra, along with correlations observed in COSY, HMQC, and HMBC experiments, allows for the assignment of signals to specific protons and carbons within the complex macrocyclic structure of milbemycins and their oxime derivatives. researchgate.netresearchgate.net These techniques are routinely used in the structural determination of new milbemycin derivatives isolated from fermentation or synthesis. researchgate.netresearchgate.net

NMR data, including chemical shifts and coupling constants from 1H NMR, and chemical shifts from 13C NMR, are crucial for confirming the proposed structures. researchgate.net COSY experiments reveal proton-proton couplings, indicating adjacent protons. researchgate.netresearchgate.net HMQC (or HSQC) correlates protons with the carbons to which they are directly attached. researchgate.netresearchgate.net HMBC experiments show correlations between protons and carbons separated by two or three bonds, providing information about longer-range connectivity and aiding in the assignment of quaternary carbons and the confirmation of the molecular skeleton. researchgate.netresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique used for the identification and characterization of this compound, particularly in complex mixtures or during degradation studies. This method provides precise mass measurements, allowing for the determination of the elemental composition of the intact molecule and its related substances.

HR-ESI-MS has been applied in studies investigating the degradation products of milbemycin oxime drug substance, which includes this compound. bsb-muenchen.deresearchgate.netresearchgate.net By comparing the fragmentation profiles obtained through tandem mass spectrometry (MS/MS) of degradation products with those of Milbemycin A4 and Milbemycin A3, researchers can identify and characterize these related substances. bsb-muenchen.deresearchgate.net For instance, HR-ESI-MS was used to determine the molecular formula of new 5-oxomilbemycins isolated from a genetically engineered strain of Streptomyces bingchenggensis. researchgate.net The technique provides accurate mass values, such as m/z 574.3357 [M + NH₄]⁺ for one such compound, allowing for the calculation of its elemental composition. researchgate.net

In the analysis of milbemycin oxime in dog plasma using LC-MS, specific monitoring ions are chosen for this compound under optimal LC-MS conditions with positive ion signals. oup.com For this compound, ions such as m/z 558.85 and 570.85 were selected as monitoring ions in one study. oup.com UPLC-qTOF-HR-MS/MS analysis has also been employed to analyze extracts containing milbemycin components, with specific m/z values corresponding to different milbemycins, including Milbemycin A4. researchgate.net

Bioanalytical Methods for Functional Studies

Rhodamine 6G (R6G) Efflux Assays for ABC Transporter Activity

Rhodamine 6G (R6G) efflux assays are commonly used to measure the activity of ATP-Binding Cassette (ABC) transporters, which are membrane proteins involved in the efflux of various substrates from cells. This compound has been studied for its ability to inhibit ABC transporter activity using R6G efflux assays, particularly in the context of antifungal resistance in Candida species. nih.govnih.govresearchgate.netmdpi.comresearchgate.netnih.gov

Studies have shown that this compound can block the efflux of rhodamine 6G in Candida glabrata and Candida albicans. nih.govnih.gov This inhibition is concentration-dependent, and oxime derivatives, including this compound, have shown high inhibitory capacity. nih.gov In C. glabrata, the inhibitory effect of this compound on R6G efflux is linked to its interaction with ABC transporters like CgCDR1 and PDH1. nih.govnih.gov In strains lacking these efflux pumps, this compound does not block R6G efflux. nih.gov R6G efflux assays have confirmed the inhibitory effect of milbemycin oxime on ABC transporters in Candida auris, particularly in strains overexpressing CDR1. researchgate.netnih.gov The reduction of R6G efflux to basal activities upon addition of milbemycin oxime further supports its role as an ABC transporter inhibitor. mdpi.com

Application of Radiolabeled Substrates for Efflux Mechanism Probing

Radiolabeled substrates are valuable tools for directly measuring and understanding the mechanisms of drug efflux mediated by transporters. By using radiolabeled forms of drugs or other transporter substrates, researchers can quantify their intracellular accumulation and efflux in the presence or absence of potential inhibitors like this compound.

Radiolabeled fluconazole (B54011) has been used to study the effect of this compound on drug efflux in Candida glabrata. nih.gov These studies demonstrated that this compound blocked the efflux of radiolabeled fluconazole in azole-resistant strains possessing efflux pumps like CgCDR1 and PDH1. nih.gov However, this blocking effect was not observed in mutant strains where these efflux pumps were deleted, indicating that the primary effect of this compound is the inhibition of efflux mediated by these specific transporters. nih.gov This direct measurement using a radiolabeled substrate provides strong evidence for the mechanism by which this compound interferes with drug resistance in these organisms.

Bioproduction and Strain Improvement Strategies

Genetic Engineering of Producer Microorganisms

Genetic engineering plays a crucial role in enhancing milbemycin production by manipulating the biosynthetic machinery of the producer strains, primarily Streptomyces bingchenggensis. This involves targeted modifications to genes within the milbemycin biosynthetic gene cluster and other regulatory pathways to increase the yield of desired compounds and minimize the production of by-products. frontiersin.orgnih.govnih.gov

Enhancing Milbemycin A3/A4 Production in Streptomyces bingchenggensis

Streptomyces bingchenggensis is a key industrial strain for milbemycin production. frontiersin.orgherts.ac.uk However, wild-type strains often produce a mixture of milbemycin variants and undesired by-products, which lowers the yield of the target compounds, milbemycin A3 and A4, and complicates purification. nih.govnih.gov Genetic engineering strategies aim to redirect metabolic flux towards A3/A4 biosynthesis and eliminate competing pathways.

One approach involves the elimination of genes responsible for the biosynthesis of undesired by-products. For instance, deleting the milD gene, which encodes a C5-O-methyltransferase, has been shown to eliminate the production of C5-O-methylmilbemycins (B2/B3 and β1/β2) and increase the yield of milbemycins A3/A4. nih.gov Additionally, disrupting the nanLD gene, involved in the biosynthesis of nanchangmycin (B609417) (a competing secondary metabolite), further enhanced milbemycin A3/A4 production. frontiersin.orgnih.gov A mutant strain with both milD and nanLD deletions produced milbemycins A3/A4 as the main secondary metabolites with a yield approximately 74% higher than the initial strain. nih.gov

Another strategy focuses on engineering post-modification steps in the milbemycin biosynthetic pathway. By engineering two cytochrome P450 enzymes, Cyp41 and MilE, researchers have successfully increased milbemycin A3/A4 titers. Deletion of cyp41, involved in α9/α10 biosynthesis, eliminated these by-products and increased the A3/A4 titer from 2382.5 ± 55.7 mg/L to 2625.6 ± 64.5 mg/L. nih.gov

Overexpression of Key Biosynthetic Genes (e.g., milE)

Data on the impact of genetic modifications on milbemycin A3/A4 titer in Streptomyces bingchenggensis:

Genetic ModificationInitial Titer (mg/L)Engineered Strain Titer (mg/L)Percentage IncreaseSource
Deletion of cyp412382.5 ± 55.72625.6 ± 64.5~10.2% nih.gov
Deletion of cyp41 and Overexpression of milE2382.5 ± 55.73646.9 ± 69.9~53.1% researchgate.netnih.govresearchgate.netresearchgate.net
Deletion of milD and nanLD1326 ± 37 µg/ml2312 ± 47 µg/ml~74% nih.gov

Metabolic Engineering Approaches for Increased Titer

Metabolic engineering focuses on optimizing the flow of precursors and energy within the cell to enhance the production of target metabolites. For milbemycin biosynthesis, this involves manipulating primary metabolic pathways that supply the building blocks for the polyketide backbone. frontiersin.orgnih.gov

Studies have investigated coordinating acyl-coenzyme A (acyl-CoA) supply pathways, as these are essential precursors for milbemycin biosynthesis. mdpi.com By overexpressing acetyl-CoA carboxylase (ACC), an enzyme involved in malonyl-CoA (MalCoA) supply, and fine-tuning the supply of propionyl-CoA (PropCoA), researchers have achieved increased milbemycin production and optimized the ratio of A4 to A3. mdpi.com One strategy involved reconstructing precursor biosynthetic pathways and coordinating the supply of starter units with temporal promoters. mdpi.com This led to a 39.5% improvement in total milbemycin titer, reaching 3417.88 mg/L, and a desirable A4:A3 ratio of 3.3-fold. mdpi.com

Metabolic engineering combined with genome re-sequencing has also been employed to identify and manipulate genes in primary metabolism that influence milbemycin production. nih.govresearchgate.net For example, engineering genes related to citrate (B86180) synthase, acetyl-CoA carboxylase subunits, and a gluconate transporter has resulted in increased milbemycin A3/A4 titers. nih.govresearchgate.net Combinatorial downregulation and overexpression of these candidate genes led to a 27.6% increase in milbemycin A3/A4 titer, reaching 3164.5 mg/L. nih.govresearchgate.net

Data on metabolic engineering for milbemycin titer improvement:

Metabolic Engineering StrategyInitial Titer (mg/L)Engineered Strain Titer (mg/L)Percentage IncreaseSource
Coordinated Acyl-CoA Supply (ACC overexpression and PropCoA tuning)Not specified (improved from BC04 baseline)3417.8839.5% mdpi.com
Combinatorial Engineering of Primary Metabolic GenesNot specified (improved from BC04 baseline)3164.527.6% nih.govresearchgate.net

Development of Nanoemulsion Formulations for Optimized Delivery

Milbemycin A4 oxime, like other milbemycins, exhibits poor solubility in water, which can limit its bioavailability and therapeutic efficacy. researchgate.netnih.govmdpi.com Developing advanced formulations, such as nanoemulsions, can address this challenge by enhancing solubility, stability, and potentially improving delivery and effectiveness. researchgate.netnih.govmdpi.comdntb.gov.ua Nanoemulsions are characterized by small droplet sizes (typically 1-100 nm) and can improve the solubility of hydrophobic drugs, facilitate penetration, enhance stability, and enable targeted and controlled release. mdpi.com

Research has focused on developing oil-in-water (O/W) nanoemulsions for milbemycin oxime. researchgate.netnih.govmdpi.comresearchgate.net These formulations are prepared using specific ratios of oil phase, surfactant, and co-surfactant to create stable and transparent dispersions. researchgate.netnih.govmdpi.com

Phase Inversion Composition (PIC) Method for Nanoemulsion Preparation

The Phase Inversion Composition (PIC) method is a low-energy emulsification technique used to prepare nanoemulsions. nih.govresearchgate.netreferencecitationanalysis.comnih.gov This method involves achieving phase inversion by altering the composition of the system, typically by adding water to a mixture of oil and surfactant, or adding oil to a water-surfactant mixture. nih.gov As the water fraction increases, the surfactant's polyoxyethylene (POE) chains become hydrated, leading to a change in the spontaneous curvature of the surfactant and subsequent phase inversion from a water-in-oil (W/O) to an O/W system through an intermediate bicontinuous microemulsion. nih.gov

In the context of milbemycin oxime nanoemulsions, the PIC method has been successfully employed using ethyl butyrate (B1204436) as the oil phase, Tween-80 as the surfactant, and anhydrous ethanol (B145695) as the co-surfactant. researchgate.netnih.govmdpi.comresearchgate.net The optimal formulation was determined by constructing pseudo-ternary phase diagrams to identify the region where stable O/W nanoemulsions are formed. researchgate.netnih.govmdpi.comresearchgate.net Screening based on droplet size, polydispersity index (PDI), and zeta potential helps in selecting the most suitable compositions. researchgate.netnih.govmdpi.com

One study identified an optimal formulation with a 2:1 ratio of Tween-80 (surfactant) to anhydrous ethanol (co-surfactant) and a 7:3 ratio of the mixed surfactant to ethyl butyrate (oil). researchgate.netmdpi.com This formulation resulted in nanoemulsions with a droplet size of 12.140 ± 0.128 nm, a PDI of 0.155 ± 0.015, and a zeta potential of -4.947 ± 0.768 mV. researchgate.netmdpi.com Transmission electron microscopy confirmed the spherical and uniform distribution of the droplets. researchgate.netmdpi.com

Data on Milbemycin Oxime Nanoemulsion Formulation (Optimal PIC Method):

ParameterResultSource
Surfactant:Co-surfactant Ratio (Tween-80:Anhydrous Ethanol)2:1 researchgate.netmdpi.com
Mixed Surfactant:Oil Ratio (Smix:Ethyl Butyrate)7:3 researchgate.netmdpi.com
Droplet Size (DLS)12.140 ± 0.128 nm researchgate.netmdpi.com
Polydispersity Index (PDI)0.155 ± 0.015 researchgate.netmdpi.com
Zeta Potential-4.947 ± 0.768 mV researchgate.netmdpi.com
Droplet Shape (TEM)Spherical, uniform researchgate.netmdpi.com

These findings indicate that the PIC method is effective in producing stable milbemycin oxime nanoemulsions, offering a promising strategy for improving the delivery of this poorly water-soluble compound. researchgate.netnih.govmdpi.com

Characterization of Nanoemulsion Physicochemical Parameters relevant to research applications

Research into the formulation and characterization of Milbemycin oxime nanoemulsions is relevant for improving its delivery and efficacy in various research applications researchgate.netnih.gov. Developing nanoemulsion formulations aims to enhance the solubility, stability, and bioavailability of Milbemycin oxime, which has poor water solubility researchgate.netnih.gov.

A study focused on the design, optimization, manufacture, and characterization of oil-in-water (O/W) milbemycin oxime nanoemulsions prepared using the phase inversion composition (PIC) method researchgate.net. Key physicochemical parameters were characterized to evaluate the suitability of the nanoemulsion for potential research or therapeutic use researchgate.netdoi.orgresearchgate.net.

The characterization included determining droplet size, polydispersity index (PDI), and zeta potential researchgate.net. For an optimized formulation with a surfactant to co-surfactant ratio of 2:1 and a mixed surfactant to oil ratio of 7:3, the following parameters were reported:

Physicochemical ParameterValue
Droplet Size12.140 ± 0.128 nm
Polydispersity Index (PDI)0.155 ± 0.015
Zeta Potential-4.947 ± 0.768 mV

Transmission electron microscopy was used to visually confirm the spherical shape and uniform distribution of the droplets within the nanoemulsion researchgate.net. Thermodynamic stability tests were also conducted to assess the long-term stability of the prepared nanoemulsions researchgate.net.

In vitro release kinetics of Milbemycin oxime from the nanoemulsion were studied, and the release profile was found to follow first-order kinetic equations researchgate.net. Solubility analysis of Milbemycin oxime in various excipients was performed to select suitable components for the nanoemulsion formulation, revealing high solubility in anhydrous ethanol, Tween-80, and ethyl butyrate nih.gov. These physicochemical characterizations are essential for understanding the behavior and potential performance of Milbemycin oxime in nanoemulsion-based research applications.

Ecology and Environmental Impact of Milbemycin A4 Oxime

Environmental Fate and Distribution in Natural Systems

Information regarding the specific environmental fate and distribution of Milbemycin A4 oxime is not extensively detailed in the provided search results. However, some general characteristics and notes on environmental behavior are available.

Milbemycin oxime is described as having poor water solubility mdpi.combioaustralis.com. This characteristic generally suggests that it may have a tendency to sorb to soil or sediment rather than remaining dissolved in the water column. One source indicates that mobility in soil is "No further relevant information available" caymanchem.com. Another source states that it does not mix with water and is practically odorless as a powder scbt.com.

While specific soil degradation half-lives (DT₅₀ and DT₉₀) for this compound are listed as "no data" in one source herts.ac.uk, the related compound Milbemycin A4 is described as exhibiting a slow release profile, allowing for sustained activity in the environment scbt.com. Its lipophilic nature is noted to enhance penetration through biological membranes scbt.com.

Milbemycin oxime is primarily excreted via feces, with a lesser extent in urine noahcompendium.co.ukcabidigitallibrary.org. More than 98% of administered radioactivity of related milbemycins was excreted within 7 days, mainly in feces cabidigitallibrary.org. This suggests that animal waste could be a significant route of entry into the environment.

Analytical Methods for Residue Detection in Environmental Samples (Soil, Water)

Analytical methods for detecting milbemycin oxime residues often involve chromatographic techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common method for the quantitative determination of milbemycin oxime in biological matrices like plasma nih.govresearchgate.netgoogle.com. These methods typically involve sample preparation steps such as solid-phase extraction (SPE) or protein precipitation nih.govresearchgate.net.

While the provided results specifically detail methods for plasma analysis, LC-MS/MS is a sensitive technique often adapted for environmental matrices like soil and water for other macrocyclic lactones researchgate.net. One patent describes an LC-MS/MS method for determining milbemycin oxime content in animal plasma, noting the retention times for Milbemycin A3 oxime and A4 oxime and the selected ions for detection google.com.

Data on specific validated methods for the routine analysis of this compound residues in soil and water samples were not explicitly detailed in the search results. However, the principles and techniques used for biological samples, particularly LC-MS/MS, are often transferable or adaptable for environmental monitoring.

Ecological Implications of Milbemycin Presence in the Environment

This compound and related milbemycins are known to be highly toxic to various non-target organisms, particularly aquatic life and invertebrates.

Several sources explicitly state that milbemycin oxime is "Very toxic to aquatic life with long lasting effects" caymanchem.comcanbipharm.commsd.com. It is also described as "Very toxic for fish and plankton in water bodies" caymanchem.com. The substance is classified under Aquatic Acute 1 and Aquatic Chronic 1 hazard categories, indicating very high toxicity to aquatic organisms with long-lasting effects caymanchem.comcanbipharm.commsd.comlgcstandards.com.

Milbemycin oxime is also considered "Toxic to the soil environment" and "Very toxic to terrestrial invertebrates" wilburyvets.co.uk. Macrolides in general are described as very toxic to aquatic organisms, soil organisms, and invertebrates wilburyvets.co.uk.

The mechanism of action of milbemycins involves increasing membrane permeability to chloride ions via glutamate-gated chloride ion channels in invertebrates, leading to hyperpolarization, flaccid paralysis, and death of parasites defra.gov.uk. This mechanism is not exclusive to target parasites and can affect a wide range of non-target invertebrates that possess similar neurological pathways.

General notes in safety data sheets advise against allowing the product to reach groundwater, water courses, or sewage systems, even in small quantities, due to the danger to drinking water and aquatic life caymanchem.comcaymanchem.com. Environmental precautions include avoiding release to the environment and preventing entry into sewers, surface water, or groundwater msd.comnih.gov.

While specific data tables detailing toxicity values (e.g., LC50, EC50) for this compound in various environmental species were not consistently available across the search results, the repeated and strong hazard statements regarding its toxicity to aquatic and terrestrial invertebrates highlight the significant ecological risk associated with its presence in the environment. One source provided an EC50/48 h >100 mg/l for daphnia, but this value appears inconsistent with the "very toxic" classification and might refer to a specific formulation or test condition not fully described lgcstandards.com.

Emerging Research Frontiers and Future Directions

Elucidation of Unclear Inhibitory Mechanisms for Efflux Pumps

Milbemycin A4 oxime and its derivatives have demonstrated the ability to inhibit ATP-binding cassette (ABC) transporters, which are a major factor in drug resistance in fungal pathogens like Candida species researchgate.netnih.govnih.govoup.com. Specifically, this compound has been shown to block the efflux of azole antifungals and rhodamine 6G by ABC transporters such as CgCDR1 and PDH1 in Candida glabrata nih.gov. This inhibition can lead to increased intracellular concentrations of the co-administered drug, thereby enhancing its effectiveness nih.gov.

However, the precise molecular mechanism by which this compound inhibits these efflux pumps remains unclear researchgate.netresearchgate.net. Research indicates that the effect is specific to certain transporters, as this compound did not inhibit the efflux of substrates transported by CgFLR1 (a Major Facilitator Superfamily transporter) or YOR1 (another ABC transporter) in C. glabrata nih.gov. The selectivity of this inhibition suggests a direct interaction with specific drug-binding sites on the targeted transporters nih.gov. Further research is needed to fully elucidate the binding sites and conformational changes involved in the inhibition process. Understanding these mechanisms is crucial for the rational design of novel efflux pump inhibitors and for optimizing the use of this compound in combination therapies researchgate.net.

Studies using rhodamine 6G (R6G) efflux assays have confirmed the inhibitory effect of milbemycin oxime on ABC transporters in Candida auris and Candida glabrata researchgate.netnih.govoup.comnih.govresearchgate.net. For instance, this compound at 2.5 µg/ml blocked the efflux of radiolabeled fluconazole (B54011) in an azole-resistant C. glabrata strain but not in a mutant lacking the efflux pumps CgCDR1 and PDH1 nih.gov. Similarly, this compound at 5 µg/ml blocked R6G efflux in the resistant strain but not the efflux pump-deficient mutant nih.gov.

Novel Strategies for Semisynthetic Route Optimization

Milbemycin oxime is typically synthesized through a two-step chemical reaction involving the ketonization of milbemycins A3/A4 to produce 5-oxomilbemycins A3/A4, followed by oximation researchgate.netscience.gov. The initial ketonization step commonly employs chromium trioxide (CrO3) as a catalyst researchgate.netscience.gov. However, this method has limitations regarding efficiency and environmental impact, driving the need for alternative strategies researchgate.netscience.gov.

Research is exploring novel approaches to optimize the semisynthetic route, particularly focusing on the efficient production of the 5-oxomilbemycin intermediate. One strategy involves the use of atmospheric and room temperature plasma (ARTP) mutagenesis to improve milbemycin-producing Streptomyces bingchenggensis strains science.govscience.gov. This has led to mutant strains with significantly higher yields of milbemycins A3/A4, which are the precursors for 5-oxomilbemycins science.govscience.gov. For example, a mutant strain BC-120-4 achieved a milbemycin A3/A4 yield of 3,890 ± 52 g/l, approximately double that of the initial strain science.govscience.gov.

Further optimization involves genetic engineering, such as the interruption of the milF gene encoding a C5-ketoreductase in S. bingchenggensis science.govscience.gov. This modification redirects the metabolic pathway to favor the production of 5-oxomilbemycins A3/A4, while eliminating the biosynthesis of other milbemycin components science.govscience.gov. The resulting strain, BCJ60 (∆milF), showed a high yield of 5-oxomilbemycins A3/A4 (3,470 ± 147 g/l), demonstrating its potential for industrial production of the intermediate required for milbemycin oxime semisynthesis science.govscience.gov.

Another area of research focuses on coordinating precursor supply and employing systematic metabolic engineering and synthetic biology approaches to enhance milbemycin production in Streptomyces species researchgate.netresearchgate.net. Efforts include engineering the biosynthesis in high-producing strains like Streptomyces avermitilis through combinatorial biosynthesis researchgate.net.

Development of this compound as Adjunctive Therapy in Antimicrobial Resistance

This compound shows promise as an adjunctive therapy, particularly against azole-resistant fungal pathogens researchgate.netoup.comresearchgate.netnih.govasm.org. Its ability to inhibit efflux pumps, a key mechanism of resistance, allows it to potentiate the activity of existing antifungal drugs like fluconazole researchgate.netnih.govoup.comresearchgate.netnih.gov.

Studies have demonstrated synergistic interactions between milbemycin oxime and fluconazole against various Candida species, including C. auris and C. glabrata researchgate.netnih.govnih.govoup.comresearchgate.netnih.govasm.org. This synergy has been observed even in isolates with resistance mechanisms independent of Cdr1 overexpression oup.comnih.gov. In C. glabrata, this compound at 2.5 µg/ml decreased the minimum inhibitory concentration (MIC) of fluconazole and voriconazole (B182144), resulting in a four-fold reduction in MIC values in clinical isolates nih.gov. This effect was directly proportional to the initial level of fluconazole resistance nih.gov.

In vivo studies using murine models of invasive candidiasis have also shown the potential of milbemycin oxime as an adjunctive therapy nih.govresearchgate.netasm.org. Combinations of azoles with milbemycin A3/A4 oxime derivatives have successfully treated systemic infections caused by azole-resistant C. albicans and C. glabrata isolates in mice nih.govresearchgate.net. Milbemycin oxime alone has also shown intrinsic fungicidal activity at higher concentrations and the ability to decrease fungal burdens in these models nih.govasm.org.

The potential of milbemycin oxime as an adjunctive therapy is particularly relevant for treating infections caused by multidrug-resistant strains like C. auris, where treatment options are limited researchgate.netoup.comnih.gov.

Exploration of Species-Specific Transcriptional Responses to Milbemycin Oxime Exposure

Research into the biological effects of milbemycin oxime includes exploring its impact on gene expression in different organisms. Studies have investigated the transcriptional responses in fungal species like C. glabrata and C. albicans upon exposure to milbemycin A3 oxime nih.gov.

Transcriptional analysis in C. glabrata and C. albicans exposed to milbemycin A3 oxime has revealed both common and species-specific signatures in gene expression profiles nih.gov. A core set of commonly regulated genes is involved in stress responses, including those related to oxidoreductive processes, protein ubiquitination, and vesicle trafficking, as well as mitogen-activated protein kinases nih.gov. This suggests shared mechanisms of response to milbemycin oxime across these species.

However, distinct species-specific transcriptional changes were also observed nih.gov. For instance, in C. glabrata, this compound did not suppress the transcription of CgCDR1 but surprisingly increased its expression significantly (126-fold) nih.gov. This suggests a complex feedback mechanism where the inhibition of efflux function by this compound triggers an upregulation of the transporter gene itself, potentially through a pathway involving, but not exclusive to, CgPDR1 nih.gov. This finding highlights the intricate and potentially species-specific ways in which organisms respond to milbemycin oxime exposure at the transcriptional level. Further research is needed to fully understand these differential transcriptional responses and their implications for the compound's activity and potential resistance development in various species.

Q & A

Q. What is the mechanism of action of Milbemycin A4 oxime in targeting invertebrate parasites?

this compound acts by binding to glutamate- and GABA-gated chloride channels in invertebrate neurons, causing hyperpolarization and paralysis by blocking signal transmission . Methodological Insight: To validate this mechanism, researchers can use electrophysiological assays (e.g., patch-clamp recordings) on isolated nematode neurons or cell lines expressing recombinant chloride channels. Dose-response experiments with glutamate/GABA agonists/antagonists can further confirm specificity.

Q. How can researchers confirm the structural identity and purity of this compound in experimental batches?

Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to verify the macrocyclic lactone core and oxime modification . Purity (>98%) is assessed via reverse-phase HPLC using a C18 column with UV detection at 245 nm, as described in pharmacopeial guidelines .

Q. What experimental models are used to evaluate the anthelmintic efficacy of this compound?

In vivo efficacy is tested in animal models like Mastomys coucha infected with Brugia malayi or dogs naturally infested with Dirofilaria immitis. Key metrics include microfilariae reduction rates post-treatment (e.g., 0.05 mg/kg reduces microfilariae by >90% in dogs) . In vitro larval motility assays using Caenorhabditis elegans or parasitic nematode larvae provide complementary data .

Q. What are the standard protocols for formulating this compound in animal studies?

For insoluble compounds, a common formulation is:

  • Vehicle : 2% DMSO + 30% Tween 80 + 68% saline
  • Dosage : Adjust based on animal weight (e.g., 0.05 mg/kg for dogs) .
    Note: Pre-formulation solubility studies in polar/non-polar solvents are critical to ensure bioavailability.

Advanced Research Questions

Q. How does this compound selectively inhibit ATP-binding cassette (ABC) transporters in Candida glabrata?

this compound specifically blocks azole efflux by ABC transporters CgCDR1 and PDH1 without affecting major facilitator superfamily (MFS) transporters like CgFLR1 . Methodology:

  • Susceptibility Testing : Measure MIC80 values (16–32 μg/mL) in clinical isolates with/without transporter gene deletions.
  • Efflux Assays : Use fluorescent substrates (e.g., rhodamine 6G) to quantify transporter inhibition via flow cytometry .

Q. What strategies improve the synthesis efficiency of this compound from milbemycin precursors?

Traditional synthesis involves CrO3-mediated ketonization of milbemycins A3/A4, but this is environmentally hazardous. Emerging approaches include:

  • Biocatalysis : Engineered cytochrome P450 enzymes for selective oxidation.
  • Green Chemistry : Replace CrO3 with TEMPO/oxone systems to reduce toxicity .

Q. How do resistance mechanisms to this compound develop in parasites?

Resistance is linked to mutations in chloride channel subunits (e.g., GluCl genes) or overexpression of efflux pumps. Experimental Design:

  • Genomic Sequencing : Compare resistant vs. susceptible parasite strains.
  • RT-qPCR : Quantify transporter gene expression (e.g., 126-fold upregulation of CgCDR1 in Candida) .

Q. Can this compound synergize with other antiparasitics to overcome resistance?

Synergy is observed with moxidectin and ivermectin in filarial nematodes. Methodology:

  • Checkerboard Assays : Calculate fractional inhibitory concentration indices (FICI) to identify synergistic combinations.
  • In Vivo Testing : Co-administer sub-therapeutic doses in Litomosoides carinii-infected models .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ?

ParameterIn Vitro (Cell Lines)In Vivo (Dogs)
Half-life (t₁/₂)4–6 hours18–24 hours
Cmax0.5 μg/mL1.2 μg/mL
BioavailabilityN/A85–90%
Data derived from LC-MS/MS plasma analysis and microsomal stability assays .

Q. What molecular techniques identify this compound’s targets in novel parasites?

  • CRISPR-Cas9 Knockouts : Validate gene candidates (e.g., GluCl subunits) in C. elegans.
  • Pull-Down Assays : Use biotinylated this compound to isolate binding proteins for proteomic analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.